1-Octanesulfonyl fluoride

Vue d'ensemble

Description

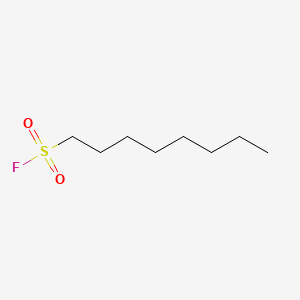

Le fluorure d'octane-1-sulfonyle est un composé organique de formule moléculaire C8H17FO2S. Il s'agit d'un fluorure de sulfonyle, ce qui signifie qu'il contient un groupe sulfonyle (R-SO2) lié à un atome de fluor. Ce composé présente un intérêt significatif dans divers domaines de la chimie en raison de sa réactivité et de sa stabilité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le fluorure d'octane-1-sulfonyle peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du chlorure d'octane-1-sulfonyle avec du fluorure de potassium. Cette réaction se produit généralement dans des conditions douces et aboutit à la substitution de l'atome de chlore par un atome de fluor .

Une autre méthode implique le couplage oxydant électrochimique de thiols et de fluorure de potassium. Cette réaction peut être réalisée à température ambiante et à la pression atmosphérique, permettant d'obtenir des rendements élevés en peu de temps .

Méthodes de production industrielle

Dans les milieux industriels, la production de fluorure d'octane-1-sulfonyle implique souvent l'utilisation de sulfonates ou d'acides sulfoniques comme matières premières. Ces composés subissent un processus de synthèse en un seul pot, qui est efficace et compatible avec diverses conditions de réaction .

Analyse Des Réactions Chimiques

Hydrolysis and Environmental Degradation

1-Octanesulfonyl fluoride hydrolyzes slowly in water, forming perfluorooctanesulfonic acid (PFOS) :

-

Rate : Hydrolysis occurs over years under ambient conditions, contributing to PFOS persistence in the environment .

3.1. Reaction with Bases

Treatment with potassium hydroxide (KOH) yields potassium perfluorooctanesulfonate (PFOS-K) :

3.2. Reaction with Ammonia

Ammonolysis produces perfluorooctanesulfonamide :

-

Derivatives : Sulfonamides are precursors to sulfonamidoethanols and other functionalized compounds .

Electrochemical Reaction Mechanisms

Recent studies demonstrate electrochemical synthesis of sulfonyl fluorides using thiols or disulfides with KF in biphasic systems :

| Parameter | Value/Detail |

|---|---|

| Electrodes | Graphite/stainless steel |

| Solvent | CH₃CN/1 M HCl biphasic mixture |

| Fluoride Source | KF (5 equiv) |

| Yield | 74% (isolated) |

Mechanistic Insights :

-

Step 1 : Thiol oxidation to disulfide.

-

Step 2 : Disulfide radical cation formation, followed by nucleophilic fluorination .

Olefination and Condensation Reactions

This compound participates in Horner–Wadsworth–Emmons olefination when reacted with aldehydes. For example, methanedisulfonyl fluoride converts aromatic aldehydes to β-arylethenesulfonyl fluorides :

| Substrate | Product | Yield |

|---|---|---|

| Benzaldehyde | β-Phenylethenesulfonyl fluoride | 85% |

| 4-Methoxybenzaldehyde | Knoevenagel adduct | 92% |

Key Pathway :

Stability and Byproduct Analysis

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor for Fluorinated Compounds

1-Octanesulfonyl fluoride serves as a key precursor in the synthesis of perfluorinated compounds, particularly perfluorooctanesulfonyl fluoride (POSF). The conversion process typically involves electrochemical fluorination, which transforms OSF into POSF, a compound with unique properties due to its multiple carbon-fluorine bonds .

2. Reagent in Organic Chemistry

OSF is utilized as a sulfonylating agent in organic synthesis. It can introduce sulfonyl groups into various substrates, enhancing their reactivity and functionality. This application is crucial in developing pharmaceuticals and agrochemicals, where sulfonyl groups are often integral to the molecular structure .

Pharmaceutical Applications

1. Drug Development

In pharmaceutical research, OSF is employed for modifying drug molecules to improve their pharmacokinetic properties. For instance, sulfonamide derivatives synthesized from OSF have shown enhanced bioactivity against specific bacterial strains .

2. Antiviral Agents

Research has indicated that compounds derived from OSF exhibit antiviral properties. A notable study demonstrated that certain sulfonamide derivatives could inhibit viral replication, making them potential candidates for antiviral drug development .

Material Science

1. Surface Modification

OSF is used in surface chemistry for modifying surfaces to impart hydrophobic and oleophobic properties. This application is particularly relevant in textiles and coatings, where enhanced resistance to water and oils is desired .

2. Coatings and Additives

The compound is also incorporated into coatings for various materials, including metals and plastics. These coatings provide protective barriers against environmental degradation, making them valuable in automotive and aerospace industries .

Case Studies

Mécanisme D'action

The mechanism of action of octane-1-sulfonyl fluoride involves its reactivity with nucleophilic sites on proteins and other biomolecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues such as serine, threonine, and cysteine. This reaction can result in the inhibition of enzyme activity or the modification of protein function .

Comparaison Avec Des Composés Similaires

Composés similaires

Fluorure d'hexadécane-sulfonyle : Structure similaire, mais avec une chaîne carbonée plus longue.

Fluorure de perfluorooctane-sulfonyle : Contient des atomes de carbone perfluorés, ce qui le rend plus stable et résistant à la dégradation.

Chlorures de sulfonyle : Réactivité similaire, mais avec un atome de chlore au lieu d'un atome de fluor.

Unicité

Le fluorure d'octane-1-sulfonyle est unique en raison de son équilibre entre réactivité et stabilité. La présence de l'atome de fluor le rend plus stable que les chlorures de sulfonyle, tout en conservant une grande réactivité avec les nucléophiles. Cela en fait un réactif précieux dans diverses applications chimiques et biologiques .

Activité Biologique

1-Octanesulfonyl fluoride (OSF) is a sulfonyl fluoride compound that serves as an important precursor in the synthesis of various fluorinated compounds, including perfluorooctanesulfonyl fluoride (PFOS). Understanding its biological activity is critical due to its implications in environmental health and human exposure. This article reviews the biological effects, toxicity, and potential health risks associated with OSF, drawing from diverse sources and studies.

This compound has the chemical formula and is characterized by a long hydrophobic carbon chain, which contributes to its stability and persistence in biological systems. Its structure allows it to interact with various biological molecules, influencing its toxicity profile.

Biological Activity and Toxicity

Research indicates that this compound exhibits significant biological activity, particularly concerning its toxicological effects on mammalian systems. The following sections summarize key findings from various studies.

Absorption and Distribution

- Absorption Studies : In studies involving rats, it was found that a significant portion of administered OSF was absorbed systemically. Approximately 95% of a labeled dose was absorbed within 24 hours, with the liver identified as a primary accumulation site .

- Elimination : The primary route of elimination for OSF metabolites appears to be urinary excretion, with a notable half-life in biological systems that raises concerns about potential bioaccumulation .

Toxicological Effects

- Acute Toxicity : Research has documented acute toxicity symptoms in laboratory animals exposed to high doses of OSF. Symptoms included emaciation, convulsions, and increased sensitivity to stimuli. Histopathological examinations revealed liver damage and alterations in hematological parameters .

- Chronic Exposure Risks : Long-term exposure studies have suggested associations between PFOS (a derivative of OSF) and various health issues, including developmental neurotoxicity, liver toxicity, and potential carcinogenic effects. Epidemiological data indicate correlations between PFOS exposure and increased risks of bladder cancer and other health conditions .

Case Studies

Several case studies highlight the implications of OSF exposure in occupational settings:

- Occupational Exposure : A study examining workers exposed to PFOS indicated elevated risks for bladder and lung cancers. This suggests that exposure to OSF-related compounds may have serious long-term health consequences .

- Reproductive Health : Research has shown that prenatal exposure to PFOS correlates with reduced fetal growth and developmental issues in children, including increased odds of attention deficit hyperactivity disorder (ADHD) .

Environmental Impact

The environmental persistence of OSF derivatives like PFOS raises concerns about their biomagnification in food chains. Studies indicate that these compounds do not follow traditional patterns of environmental degradation but instead accumulate in biological tissues .

Summary Table of Biological Effects

Propriétés

IUPAC Name |

octane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRWGKIZOBXNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028009 | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-63-5 | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40630-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040630635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6E848M0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.